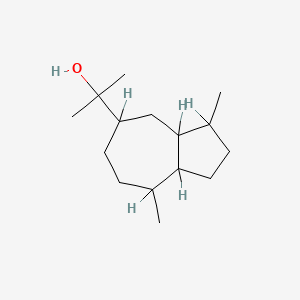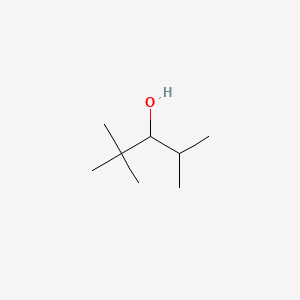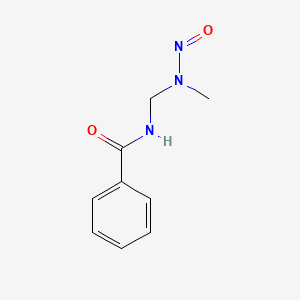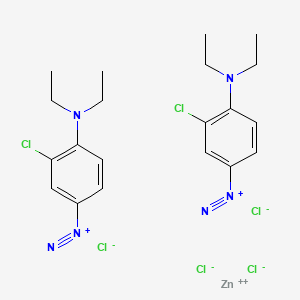
5-氯-3-(三氯甲基)-1,2,4-噻二唑
描述
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (5-CTT) is an important organic compound with a wide range of industrial and scientific applications. It is a member of the thiadiazole family and is an important building block in the synthesis of a variety of heterocyclic compounds. 5-CTT is used in the synthesis of dyes, pharmaceuticals, and other compounds, and is also used in the synthesis of polymers. In recent years, 5-CTT has been studied extensively for its potential to be used in a variety of applications, including as a catalyst in organic synthesis, as an inhibitor of certain enzymes, and as a potential therapeutic agent.
科学研究应用
三氯甲基化靛红类化合物的合成
靛红类化合物: 由于其存在于各种天然产物和药物中,因此在药物化学中非常重要。 5-氯-3-(三氯甲基)-1,2,4-噻二唑中的三氯甲基可用于 N-芳基丙烯酰胺的芳基三氯甲基化,从而合成三氯甲基化靛红类化合物 。该过程由可见光介导的自由基反应促进,该反应环保且具有良好的官能团耐受性。
抗菌剂的开发
该化合物的衍生物,如5-氯-2-戊酮 (5C2P),用于合成抗菌剂。 这些抗菌剂包括喹啉类、氯喹类和喹诺酮类药物,用于治疗疟疾和风湿病等疾病 。高效的氯化试剂三光气用于从 3-乙酰基-1-丙醇合成 5C2P,突出了该化合物在开发新的药物治疗方法中的作用。
农业化学品
在农用化学品行业,5-氯-3-(三氯甲基)-1,2,4-噻二唑衍生物作为农药的前体。 在过去的二十年中,已推出的农药中超过 50% 是氟化的,这表明此类化合物在作物保护中的重要性 。
光氧化还原催化
该化合物参与光氧化还原催化,该领域因其环境相容性而受到关注。 它能够合成多卤代烷烃,这些烷烃用作各种转化中的自由基前体,包括三氯甲基官能化化合物的形成 。
自由基芳基三氯甲基化
该应用涉及将三氯甲基引入有机框架中,由于所得化合物的合成应用和生物学特性,这引起了极大的兴趣。 自由基芳基三氯甲基化反应是实现这一目标的关键方法 。
环境化学
该化合物在环境化学中的作用与其在可见光诱导自由基反应中的应用有关。 这些反应避免了有害的自由基引发剂,是传统自由基转化的环保替代方案 。
作用机制
Target of Action
It’s worth noting that compounds with a trichloromethyl group are a subclass of the organochlorines . Organochlorines have a wide range of targets, depending on their specific structure and functional groups.
Mode of Action
The trichloromethyl group generally lowers the basicity of organic compounds . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Result of Action
Compounds containing a trichloromethyl group have been used in the synthesis of various derivatives with potential anticancer activity .
生化分析
Biochemical Properties
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to the modulation of enzyme activity. For instance, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Cellular Effects
The effects of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 . Additionally, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, resulting in enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic effects can be observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biological effects .
属性
IUPAC Name |
5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARKPJMFLDWCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064021 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-93-1 | |
| Record name | 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
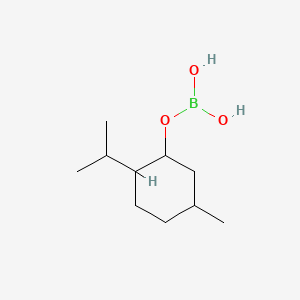
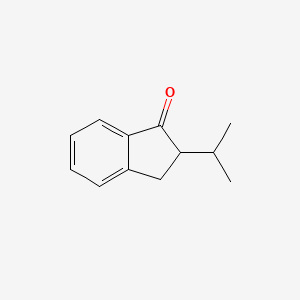
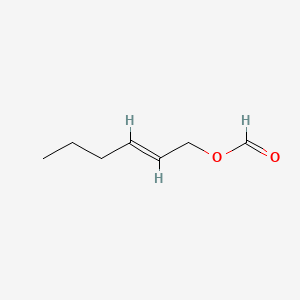

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)
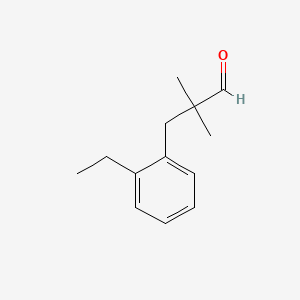
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)
